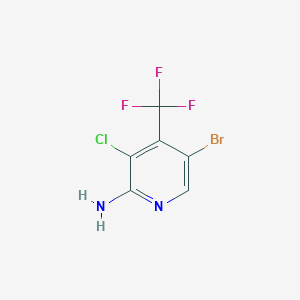
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases, halogenating agents, and specialized catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the halogen atoms, can modulate the activity of target proteins and pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the bromine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with different substitution patterns.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of halogens.
Uniqueness
5-Bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H3BrClF3N2 |
|---|---|
Peso molecular |
275.45 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13) |
Clave InChI |
HHRFZEQGIWAJMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)Cl)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


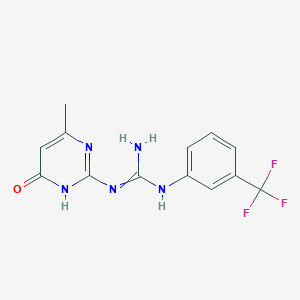
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)


![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
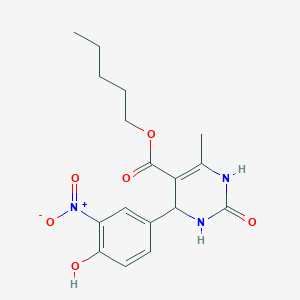
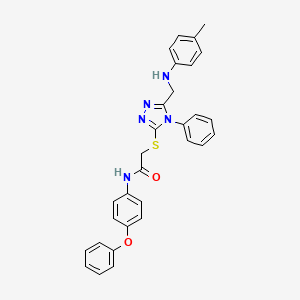
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)
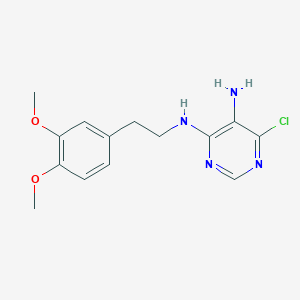


![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)

